Methyl 2-[(prop-2-en-1-yl)amino]acetate
Description
Methyl 2-[(prop-2-en-1-yl)amino]acetate is an amino ester derivative featuring an allylamine (prop-2-en-1-ylamino) group attached to a methyl acetate backbone. Its molecular formula is inferred as C₆H₁₁NO₂, differing from the isopropyl analog (C₆H₁₃NO₂) by two hydrogen atoms due to the unsaturated allyl moiety .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 2-(prop-2-enylamino)acetate |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-5-6(8)9-2/h3,7H,1,4-5H2,2H3 |
InChI Key |
NXDPEGBGHJHNSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(prop-2-en-1-yl)amino]acetate can be synthesized through the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, which is environmentally benign and cost-effective .
Industrial Production Methods
The use of water as a solvent in these reactions is advantageous due to its safety and low cost .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(prop-2-en-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allylamine group into an imine or an amide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Methyl 2-[(prop-2-en-1-yl)amino]acetate is an organic compound featuring a methyl ester group connected to an amino group, which is further connected to a prop-2-en-1-yl side chain. It has a unique structure and the molecular formula C6H11NO2. Its systematic name shows the presence of both an amine and an ester functional group.
Scientific Research Applications
This compound's potential applications include use as a building block for synthesizing bioactive molecules in pharmaceuticals and in chemical synthesis. Interaction studies have shown it may interact with proteins through covalent bonding mechanisms because of its electrophilic nature and the abundance of nucleophiles under physiological conditions.
Comparison with Structurally Similar Compounds
This compound has a unique combination of an allylic amine structure and ester functionality, giving it distinct reactivity patterns and biological activities compared to similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(isopropylamino)acetate | Contains isopropyl instead of prop-2-en-1-yl | More stable due to steric hindrance |
| Methyl 2-(pyridin-2-amino)acetate | Contains a pyridine ring | Exhibits different electronic properties |
| Methyl 3-(propylamino)butanoate | Longer carbon chain | Different pharmacokinetic profiles |
| Methyl 4-(benzylamino)butanoate | Contains a benzyl group | Potentially higher lipophilicity |
Mechanism of Action
The mechanism of action of Methyl 2-[(prop-2-en-1-yl)amino]acetate involves its interaction with molecular targets through its functional groups. The allylamine group can form covalent bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 2-[(propan-2-yl)amino]acetate
- Structure : Features an isopropyl (propan-2-yl) group instead of allylamine.
- Molecular Formula: C₆H₁₃NO₂ vs. C₆H₁₁NO₂ for the allyl derivative.
- Applications: Likely used in peptide mimetics or as a building block in organic synthesis, whereas the allyl derivative may serve in click chemistry or as a monomer .
Methyl 2-phenylacetoacetate
- Structure : A β-keto ester with a phenyl group (C₁₁H₁₂O₃).
- Key Differences: The β-keto group enables keto-enol tautomerism, absent in the amino ester structure of the target compound. The phenyl group provides aromaticity, influencing UV absorption and electronic properties.
Methyl 2-thienyl acetate
- Structure : Thienyl (heteroaromatic) substituent (C₇H₈O₂S).
- Key Differences: The sulfur atom in the thiophene ring enhances electron delocalization, affecting solubility and stability. The allylamino group in the target compound offers nucleophilic sites (NH) for further functionalization.
- Applications: Thienyl esters are common in agrochemicals, whereas allylamino esters may find use in bioactive molecules .
Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate)
- Structure : Allyl group attached to a phenyl acetate (C₁₂H₁₄O₂).
- Key Differences: The phenyl ring confers volatility and odor (spicy profile), unlike the aliphatic amino group in the target compound.
- Applications: Used in fragrances; the target compound’s amino group suggests applications in pharmaceuticals or catalysis .
Allyl 2-oxo-2-phenylacetate
- Structure : Allyl ester of benzoylformic acid (α-keto ester).
- Key Differences: The α-keto group is highly electrophilic, enabling nucleophilic attacks, whereas the amino group in the target compound acts as a weak base or hydrogen-bond donor.
- Applications: α-Keto esters are intermediates in asymmetric synthesis; the allylamino ester could participate in amidation or alkylation reactions .
Structural and Functional Analysis
| Property | Methyl 2-[(prop-2-en-1-yl)amino]acetate | Methyl 2-[(propan-2-yl)amino]acetate | Methyl 2-phenylacetoacetate |
|---|---|---|---|
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₃NO₂ | C₁₁H₁₂O₃ |
| Functional Groups | Allylamino, ester | Isopropylamino, ester | Phenyl, β-keto, ester |
| Reactivity | Polymerization, conjugation | Nucleophilic substitution | Keto-enol tautomerism |
| Potential Applications | Drug delivery, polymers | Peptide synthesis | Amphetamine precursors |
Biological Activity
Methyl 2-[(prop-2-en-1-yl)amino]acetate, an organic compound with a distinct structure comprising a methyl ester group and an allylic amine, has garnered attention for its potential biological activities. This article explores its biological activity, including interactions with biological molecules, pharmacological effects, and relevant research findings.
Interaction with Biological Molecules
The compound's electrophilic nature allows it to interact with various biological molecules, particularly proteins. This interaction may occur through covalent bonding mechanisms, especially in physiological conditions where nucleophiles are abundant. Such interactions can potentially influence enzymatic activities and signal transduction pathways.
Pharmacological Effects
- Neurotropic Activity : Similar compounds have shown neurotropic effects, promoting neurite outgrowth in neuronal models. For instance, derivatives of related compounds have been evaluated for their ability to enhance neuronal regeneration in polyneuropathy models .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial activity against various bacterial strains. Studies indicate that modifications in the side chains can significantly affect the minimum inhibitory concentration (MIC) values against pathogens .
- Cytotoxicity and Antitumor Activity : Compounds with similar structures have been explored for their anticancer properties. Structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance cytotoxicity against cancer cell lines .
Case Study 1: Neurotropic Drug Development
In a study focused on developing neurotropic drugs, derivatives of this compound were synthesized and tested for their ability to induce neurite outgrowth in PC12 neuronal cells. Results indicated significant enhancement in neurite length and branching compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial efficacy of structurally similar compounds reported that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 25 to 100 µg/mL, indicating promising candidates for further development .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(isopropylamino)acetate | Contains isopropyl instead of prop-2-en-1-yl | More stable due to steric hindrance |
| Methyl 2-(pyridin-2-amino)acetate | Contains a pyridine ring | Exhibits different electronic properties |
| Methyl 3-(propylamino)butanoate | Longer carbon chain | Different pharmacokinetic profiles |
| Methyl 4-(benzylamino)butanoate | Contains a benzyl group | Potentially higher lipophilicity |
This compound stands out due to its unique combination of an allylic amine structure and ester functionality, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
